molecular formula C16H24N2O3S B3008811 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941912-41-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B3008811
CAS No.: 941912-41-0
M. Wt: 324.44
InChI Key: HPUDRSOSOZTSES-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of new N-sulfonate derivatives, including quinolyl functional groups, has been developed to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules. This chemical modification aims to enhance water solubility and anionic character, thereby potentially influencing biological activity. Among the synthesized compounds, a notable variant showed high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating a potential application in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Chemical Synthesis

  • Research into novel nanosized N-sulfonated Brönsted acidic catalysts has led to the development of efficient methods for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This advancement suggests the utility of such catalysts in facilitating various chemical syntheses, highlighting the broad applicability of N-sulfonated compounds in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).

Structural and Mechanistic Insights

  • The structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide provided comprehensive insights into molecular and crystal structures. This research not only elucidates the structural properties of such compounds but also discusses the significance of intra- and intermolecular weak interactions in determining molecular stability and reactivity. These findings contribute to a deeper understanding of the chemical behavior of sulfonamide derivatives (Bougheloum et al., 2013).

Mechanism of Action

This compound is related to a series of compounds that activate the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a key role in the metabolic regulation of cancer cells . The exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, but it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .

Future Directions

The potential of this compound and related compounds in cancer treatment is a topic of ongoing research. Further studies are needed to clarify the mechanism of action and to evaluate the therapeutic potential .

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(2)10-18-15-7-6-14(17-22(20,21)12(3)4)9-13(15)5-8-16(18)19/h6-7,9,11-12,17H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUDRSOSOZTSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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